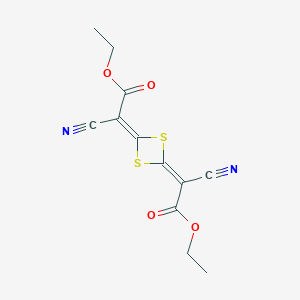

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

Description

Properties

IUPAC Name |

ethyl 2-cyano-2-[4-(1-cyano-2-ethoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S2/c1-3-17-9(15)7(5-13)11-19-12(20-11)8(6-14)10(16)18-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLORFIRBIOJAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1SC(=C(C#N)C(=O)OCC)S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384339 | |

| Record name | Diethyl (2E,2'E)-2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22624-54-0 | |

| Record name | Diethyl (2E,2'E)-2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), a molecule of interest for its potential applications in materials science and as a versatile building block in organic synthesis. Drawing from established principles of organic chemistry and analogous synthetic procedures, this document details the reaction mechanism, provides a step-by-step experimental protocol, and outlines methods for the characterization of the target compound.

Introduction and Significance

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) belongs to a class of compounds known as 1,3-dithietanes, which are four-membered heterocyclic rings containing two sulfur atoms. The exocyclic double bonds functionalized with cyano and ester groups make this molecule an electron-deficient system with potential for use in the development of novel organic electronic materials. Furthermore, the reactive nature of the functional groups provides a scaffold for the synthesis of more complex heterocyclic systems.

The synthesis of this class of compounds, often referred to as desaurines, has been a subject of interest for over a century. The core of the synthesis relies on the reaction of active methylene compounds with carbon disulfide, leading to the formation of a dithiocarboxylate intermediate which then dimerizes.

Reaction Mechanism and Rationale

The synthesis of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is a multi-step process that proceeds via a Knoevenagel-type condensation followed by a dimerization. The overall transformation can be understood through the following key stages:

Stage 1: Deprotonation of Ethyl Cyanoacetate. The reaction is initiated by the deprotonation of the acidic α-carbon of ethyl cyanoacetate using a suitable base. The choice of base is critical; a strong base is required to quantitatively generate the enolate. Sodium hydride is a common choice for this purpose as it irreversibly deprotonates the active methylene compound.

Stage 2: Nucleophilic Attack on Carbon Disulfide. The resulting enolate is a potent nucleophile that readily attacks the electrophilic carbon atom of carbon disulfide. This addition reaction forms a dithiocarboxylate salt intermediate.

Stage 3: Dimerization to the 1,3-Dithietane Ring. The dithiocarboxylate intermediate is unstable and can undergo a [2+2] cycloaddition with another molecule of the corresponding thioketene, which is in equilibrium with the dithiocarboxylate, to form the stable 1,3-dithietane ring. This dimerization is often facilitated by the addition of an electrophilic reagent, such as an acyl chloride, which can act as a sulfur scavenger or promoter.

Figure 1: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is based on analogous syntheses of phosphonato- and phosphinato-substituted 1,3-dithietanes and should be considered a starting point for optimization.[1] All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl cyanoacetate | Reagent | Sigma-Aldrich | |

| Carbon disulfide | ACS reagent, ≥99.9% | Sigma-Aldrich | Highly flammable, toxic |

| Sodium hydride | 60% dispersion in mineral oil | Sigma-Aldrich | Reacts violently with water |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | |

| Acetyl chloride | ReagentPlus®, ≥99% | Sigma-Aldrich | Corrosive, reacts with water |

| Diethyl ether | Anhydrous | Fisher Scientific | |

| Hexane | ACS Grade | Fisher Scientific | |

| Ethyl acetate | ACS Grade | Fisher Scientific | |

| Anhydrous magnesium sulfate |

Step-by-Step Procedure

Step 1: Formation of the Sodium Enolate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 2 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

-

Dissolve ethyl cyanoacetate (1 equivalent) in anhydrous THF in the dropping funnel.

-

Add the ethyl cyanoacetate solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium enolate is usually accompanied by the evolution of hydrogen gas.

Step 2: Formation of the Dithiocarboxylate

-

Cool the reaction mixture back to 0 °C.

-

Add carbon disulfide (1 equivalent) dropwise to the stirred suspension. A color change to deep red or orange is typically observed.

-

Stir the reaction mixture at room temperature for 2-3 hours.

Step 3: Dimerization and Product Formation

-

Cool the reaction mixture to 0 °C.

-

Add acetyl chloride (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

Step 4: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

The final product should be a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed for further purification.

Figure 2: A summary of the experimental workflow.

Characterization of the Final Product

The structure and purity of the synthesized Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C12H10N2O4S2[2][3] |

| Molecular Weight | 310.35 g/mol [2][3] |

| Appearance | Expected to be a crystalline solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Predicted)

1H NMR (proton nuclear magnetic resonance):

-

δ 4.3-4.4 ppm (quartet, 4H): Corresponding to the methylene protons (-O-CH2-CH3) of the ethyl ester groups.

-

δ 1.3-1.4 ppm (triplet, 6H): Corresponding to the methyl protons (-O-CH2-CH3) of the ethyl ester groups.

13C NMR (carbon-13 nuclear magnetic resonance):

-

δ ~160-165 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~140-150 ppm: Olefinic carbons of the dithietane ring (C=C).

-

δ ~115 ppm: Cyano group carbon (-C≡N).

-

δ ~90-100 ppm: Olefinic carbon attached to the cyano and ester groups.

-

δ ~62 ppm: Methylene carbon of the ethyl ester group (-O-CH2-CH3).

-

δ ~14 ppm: Methyl carbon of the ethyl ester group (-O-CH2-CH3).

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the C≡N (nitrile) stretch around 2220 cm-1, the C=O (ester) stretch around 1700-1730 cm-1, and C=C (alkene) stretches around 1600-1650 cm-1.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 310.

Safety Considerations

-

Carbon disulfide is highly flammable, volatile, and toxic. It should be handled with extreme care in a well-ventilated fume hood.

-

Sodium hydride is a water-reactive and flammable solid. It should be handled under an inert atmosphere, and quenching should be done slowly and carefully.

-

Acetyl chloride is corrosive and reacts violently with water. It should be handled with appropriate gloves and eye protection.

-

The organic solvents used (THF, diethyl ether, hexane, ethyl acetate) are flammable.

Conclusion

The synthesis of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) presents an interesting and accessible target for researchers in organic and materials chemistry. The protocol outlined in this guide, based on established methodologies for similar compounds, provides a solid foundation for its successful synthesis and characterization. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the best possible yields and purity.

References

-

PubChem. Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate). [Link]

- Neidlein, R., & Eichinger, T. (1994). Synthesis of 1,3-Dithietane-2,4-diylidenebis-(cyanomethylphosphonates) and -phenyl-phosphinates and Their Reaction with Carboxylic Acid Hydrazides. Heterocycles, 39(1), 185.

-

Organic Syntheses. Ketene. [Link]

-

Organic Syntheses. Dicyanoketene ethylene acetal. [Link]

-

Organic Syntheses. Ethyl cyanoacetate. [Link]

-

Organic Syntheses. Ethyl (1-phenylethylidene)cyanoacetate. [Link]

-

Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][1][4]DITHIINYLIDENE (BEDT-TTF). [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), a unique heterocyclic compound with potential significance in synthetic chemistry and drug discovery. Drawing upon established synthetic methodologies for related structures and predictive data, this document serves as a technical resource for researchers exploring the utility of this and similar molecular scaffolds.

Introduction: The Intriguing Chemistry of a Dithietane Derivative

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) belongs to the class of 1,3-dithietanes, four-membered heterocyclic rings containing two sulfur atoms. The exocyclic double bonds, a key feature of this molecule, classify it as a desaurine. These structures are notable for their unique electronic properties and reactivity, making them valuable building blocks in organic synthesis. The presence of electron-withdrawing cyano and ester groups on the exocyclic carbons further activates the molecule, rendering it susceptible to a variety of chemical transformations. This guide will delve into the known and predicted properties of this compound, providing a foundational understanding for its potential application in medicinal chemistry and materials science.

Molecular and Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical properties is paramount for its application in research and development. While specific experimental data for Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is not extensively documented in publicly available literature, we can compile its fundamental characteristics from supplier data and predictive models.

| Property | Value | Source |

| CAS Number | 22624-54-0 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₂H₁₀N₂O₄S₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 310.35 g/mol | Santa Cruz Biotechnology[1] |

| Monoisotopic Mass | 310.0082 Da | PubChem[2] |

| Predicted XlogP | 2.0 | PubChem[2] |

| Appearance | (Not specified) | - |

| Melting Point | (Not specified) | - |

| Boiling Point | (Not specified) | - |

| Solubility | (Not specified) | - |

Expert Insight: The predicted XlogP value of 2.0 suggests that Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) has a moderate degree of lipophilicity. This is a crucial parameter in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Further experimental determination of its solubility in various organic and aqueous solvents is essential for its practical application in synthetic and screening protocols.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

The synthesis commences with an active methylene compound, in this case, diethyl cyanoacetate. The reaction proceeds through the formation of a dithiocarboxylate intermediate, which is subsequently cyclized to the 1,3-dithietane ring.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol (Adapted):

-

Formation of the Dithiocarboxylate Intermediate:

-

To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of diethyl cyanoacetate in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature to ensure complete deprotonation.

-

A solution of carbon disulfide in anhydrous THF is then added dropwise, and the resulting suspension is stirred vigorously. The formation of the dithiocarboxylate salt is typically indicated by a color change.

-

-

Cyclization to the 1,3-Dithietane Ring:

-

To the suspension of the dithiocarboxylate intermediate, a solution of acetyl chloride in anhydrous THF is added.

-

The reaction mixture is then heated to reflux for a specified period to facilitate the cyclization.

-

After cooling to room temperature, the reaction is carefully quenched with ice water.

-

-

Work-up and Purification:

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical due to the moisture sensitivity of sodium hydride and the reactive intermediates.

-

Strong Base: Sodium hydride is a strong, non-nucleophilic base, making it ideal for the deprotonation of the active methylene group of diethyl cyanoacetate without competing side reactions.

-

Cyclizing Agent: Acetyl chloride serves as an effective agent to promote the intramolecular cyclization of the dithiocarboxylate intermediate to form the stable 1,3-dithietane ring.

Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), the following spectroscopic signatures are anticipated.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the two equivalent ethyl ester groups. The integration of these signals should be in a 3:2 ratio, respectively.

-

¹³C NMR: The carbon NMR spectrum will be more complex. Key expected signals include those for the methyl and methylene carbons of the ethyl groups, the cyano (C≡N) carbon, the ester carbonyl (C=O) carbon, and the carbons of the 1,3-dithietane ring and the exocyclic double bonds. Due to the molecule's symmetry, the number of distinct signals will be less than the total number of carbon atoms.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Characteristic absorption bands are expected for:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1735-1750 cm⁻¹.

-

C=C stretch: Bands corresponding to the exocyclic double bonds.

-

C-O stretch (ester): Bands in the region of 1000-1300 cm⁻¹.

-

C-S stretch: Weaker bands in the fingerprint region.

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. PubChem provides predicted collision cross-section values for various adducts, which can be a useful reference for experimental analysis.[2]

4.4. X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous structural confirmation, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. While a crystal structure for the target molecule is not currently available, the analysis of a related phosphonato-substituted desaurine revealed a trans configuration.[3]

Reactivity and Potential Applications

The chemical reactivity of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is dictated by its unique structural features.

Caption: Key reactive sites of the target molecule.

-

Exocyclic Double Bonds: These electron-deficient double bonds are susceptible to nucleophilic attack, making them ideal substrates for Michael additions and other conjugate addition reactions. This reactivity opens avenues for the synthesis of more complex molecular architectures.

-

Cyano and Ester Groups: These functional groups can undergo various transformations, such as hydrolysis, reduction, or reaction with nucleophiles, providing handles for further chemical derivatization.

-

1,3-Dithietane Ring: The dithietane ring itself can potentially undergo ring-opening reactions under specific conditions, offering another pathway for synthetic diversification.

Potential Applications in Drug Development:

The structural motifs present in Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) are of interest to medicinal chemists. The incorporation of sulfur-containing heterocycles is a common strategy in drug design to modulate physicochemical properties and biological activity. The presence of multiple functional groups allows for the generation of diverse libraries of compounds for high-throughput screening. While no specific biological activities have been reported for this compound, its potential as a scaffold for the development of novel therapeutic agents warrants further investigation.

Conclusion

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) represents a fascinating and potentially versatile building block for organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route based on established methodologies for analogous compounds, and an analysis of its potential reactivity and applications. Further experimental investigation is crucial to fully elucidate the properties and unlock the synthetic potential of this intriguing molecule.

References

- Neidlein, R., & Eichinger, T. (1994). Synthesis of 1,3-Dithietane-2,4-diylidenebis-(cyanomethylphosphonates) and -phenyl-phosphinates and Their Reaction with Carbox. HETEROCYCLES, 39(1), 185.

-

PubChem. (n.d.). Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate). Retrieved from [Link]

Sources

Spectroscopic Profile of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): An In-Depth Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. An initial query for CAS number 22624-54-0 did not yield a specific compound, suggesting a potential inaccuracy in the identifier. Extensive research indicates that the intended compound of interest is likely TEMPO, a stable nitroxyl radical with the CAS number 2564-83-2.[1][2][3] TEMPO is a versatile and widely utilized compound in organic synthesis and polymer chemistry, primarily as a catalyst for selective oxidation reactions and as a radical trap.[4] Its stability and paramagnetic nature make its spectroscopic analysis a subject of significant interest to researchers and drug development professionals. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of TEMPO, offering field-proven insights and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its paramagnetic nature, the NMR spectra of TEMPO exhibit broad signals, a characteristic feature of compounds with unpaired electrons. However, with appropriate experimental parameters, both ¹H and ¹³C NMR spectra can be successfully acquired, providing valuable structural information.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of TEMPO is characterized by broad peaks corresponding to the methyl and methylene protons of the piperidine ring. The significant broadening is a direct consequence of the paramagnetic relaxation enhancement caused by the unpaired electron on the nitroxyl group.

Table 1: ¹H NMR Spectroscopic Data for TEMPO

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.1-1.6 | br s | -CH₃ (12H) |

| ~1.6-1.9 | br s | -CH₂- (6H) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of TEMPO.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a clean NMR tube. Ensure complete dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

-

Acquisition Parameters:

-

Set the spectral width to encompass the expected broad signals (e.g., -5 to 15 ppm).

-

Employ a short relaxation delay (d1) and a small number of scans (e.g., 8-16) to avoid saturation of the broad signals.[5]

-

The use of a paramagnetic-specific pulse sequence may be beneficial.

-

-

Processing:

-

Apply a line broadening factor (e.g., 1-2 Hz) during Fourier transformation to improve the signal-to-noise ratio of the broad peaks.

-

Phase and baseline correct the spectrum as needed.

-

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of TEMPO also displays broadened signals. The quaternary carbons and the methyl carbons are typically observable.

Table 2: ¹³C NMR Spectroscopic Data for TEMPO

| Chemical Shift (ppm) | Assignment |

| ~20-22 | -CH₃ |

| ~40-42 | -CH₂- |

| ~60-62 | >C(CH₃)₂ |

Note: Due to the paramagnetic nature of TEMPO, reported chemical shifts can have a wide range.[5]

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences in the acquisition parameters:

-

Pulse Program: Utilize a standard proton-decoupled ¹³C pulse sequence.

-

Spectral Width: Set a wider spectral width (e.g., 0-80 ppm) to cover the expected chemical shifts.

-

Number of Scans: A larger number of scans will be required to obtain an adequate signal-to-noise ratio compared to ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For TEMPO, various ionization methods can be employed.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, TEMPO typically shows a prominent molecular ion peak (M⁺) and a characteristic fragmentation pattern.

Table 3: Key m/z Peaks in the EI Mass Spectrum of TEMPO

| m/z | Relative Intensity (%) | Assignment |

| 156 | ~40 | [M]⁺ |

| 141 | 100 | [M - CH₃]⁺ |

| 126 | ~30 | [M - 2CH₃]⁺ or [M - NO]⁺ |

| 111 | ~20 | [M - CH₃ - NO]⁺ |

| 69 | ~50 | Fragmentation ion |

| 41 | ~60 | Fragmentation ion |

Data obtained from the NIST Chemistry WebBook.[1]

-

Sample Preparation:

-

Prepare a dilute solution of TEMPO in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular structure, synthesis, and potential applications of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate). This document provides a detailed exploration of its chemical characteristics, underpinned by established scientific principles and data from analogous compounds.

Introduction: Unveiling a Unique Heterocycle

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is a fascinating heterocyclic compound characterized by a central four-membered 1,3-dithietane ring. This core structure is symmetrically substituted with two ethyl cyanoacetate moieties via exocyclic double bonds. The molecule's unique arrangement of electron-withdrawing cyano and ester groups, coupled with the sulfur-containing heterocycle, imparts a distinct electronic and steric profile, making it a subject of interest for various chemical and pharmaceutical applications.

The 1,3-dithietane ring system, while less common than its six-membered counterpart, the 1,3-dithiane, offers a rigid scaffold that can influence the spatial orientation of its substituents. This structural rigidity, combined with the versatile reactivity of the cyanoacetate groups, suggests potential for this molecule to serve as a building block in the synthesis of more complex chemical entities.

Synthesis and Mechanistic Insights

While a specific, dedicated synthesis for Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is not extensively documented in publicly available literature, a robust and logical synthetic pathway can be extrapolated from established methods for preparing analogous 1,3-dithietane derivatives. The most plausible approach involves the dimerization of a ketene dithioacetal precursor, which is itself synthesized from an active methylene compound.

The proposed synthetic route is a multi-step process that leverages the reactivity of ethyl cyanoacetate. The causality behind this experimental design lies in the acidic nature of the α-hydrogen of ethyl cyanoacetate, which allows for facile deprotonation and subsequent nucleophilic attack on carbon disulfide.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of a dithiocarboxylate intermediate, followed by its dimerization to form the 1,3-dithietane ring.

Caption: Proposed two-stage synthesis of the target molecule.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from methodologies used for similar ketene dithioacetal syntheses and should be considered a starting point for optimization.[1]

Materials:

-

Ethyl cyanoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon disulfide (CS₂)

-

Dichloromethane (CH₂Cl₂) or Diiodomethane (CH₂I₂)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Dithiocarboxylate Intermediate:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of sodium hydride (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl cyanoacetate (2.0 eq) in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Re-cool the mixture to 0 °C and add carbon disulfide (2.0 eq) dropwise. The reaction mixture will typically turn a deep red or orange color. Stir at room temperature for 2-3 hours.

-

-

Dimerization and 1,3-Dithietane Ring Formation:

-

To the resulting solution of the dithiocarboxylate salt, add a solution of dichloromethane or diiodomethane (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Molecular Structure and Spectroscopic Characterization

The molecular structure of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is defined by its central, planar 1,3-dithietane ring.[2] The exocyclic carbon-carbon double bonds connect this core to the two ethyl cyanoacetate moieties. The planarity of the central ring and the steric interactions between the substituents will dictate the overall conformation of the molecule.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Triplet (δ ~1.3 ppm) and Quartet (δ ~4.2 ppm) for the ethyl groups. |

| ¹³C NMR | - Signals for the ethyl group carbons (CH₃ ~14 ppm, CH₂ ~62 ppm).- Signal for the nitrile carbon (CN ~115 ppm).- Signal for the ester carbonyl carbon (C=O ~165 ppm).- Signals for the sp² carbons of the dithietane ring and the exocyclic double bonds. |

| FTIR (cm⁻¹) | - Strong absorption for the nitrile group (C≡N) around 2220 cm⁻¹.- Strong absorption for the ester carbonyl group (C=O) around 1720 cm⁻¹.- Absorptions for the C=C double bonds in the 1600-1650 cm⁻¹ region. |

| Mass Spectrometry (m/z) | - Molecular ion peak (M⁺) at approximately 310.01 g/mol .[3][4]- Fragmentation patterns corresponding to the loss of ethoxy groups (-OEt), ethyl groups (-CH₂CH₃), and cleavage of the dithietane ring. |

Molecular Structure Diagram

Caption: 2D representation of the molecular structure.

Reactivity and Potential Applications

The reactivity of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is governed by the interplay of its functional groups. The electron-withdrawing nature of the cyano and ester groups makes the exocyclic double bonds susceptible to nucleophilic attack. The 1,3-dithietane ring itself can undergo reactions such as oxidation at the sulfur atoms or ring-opening under certain conditions.

Reactivity Profile

-

Nucleophilic Addition: The polarized nature of the exocyclic C=C bonds makes them Michael acceptors, prone to attack by a variety of nucleophiles. This reactivity can be exploited to introduce further functionalization.

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acids.

-

Reactions at the Nitrile Group: The cyano groups can be hydrolyzed to amides or carboxylic acids, or reduced to amines.

-

Cycloaddition Reactions: The electron-deficient double bonds may participate in cycloaddition reactions with suitable dienes.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this molecule are not yet established, its structural motifs suggest potential in several areas:

-

Medicinal Chemistry: The 1,3-dithietane core is a recognized scaffold in medicinal chemistry.[5] The bis(cyanoacetate) functionality provides handles for further chemical modification to generate libraries of compounds for biological screening. Derivatives of cyanoacetamide have shown a range of biological activities, including antibacterial and anticancer properties.[6][7]

-

Materials Science: The conjugated system and the presence of heteroatoms suggest that this molecule could be a precursor for novel organic electronic materials or functional polymers.

Conclusion

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is a structurally intriguing molecule with a rich potential for chemical exploration. This guide has provided a comprehensive overview of its likely synthesis, molecular structure, and predicted spectroscopic properties based on sound chemical principles and data from related compounds. The versatile reactivity of its functional groups opens avenues for the creation of novel derivatives with potential applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this unique heterocyclic compound.

References

-

Habibi, A., Valizadeh, Y., Alizadeh, A., Amiri Rudbari, H., & Nardo, V. M. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(4), 387-398. [Link]

-

Habibi, A., Valizadeh, Y., Alizadeh, A., Amiri Rudbari, H., & Nardo, V. M. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(4), 387-398. [Link]

- Gompper, R., & Töpfl, W. (1962). Reaktionen von Keten-S,S-acetalen mit Nucleophilen. Chemische Berichte, 95(12), 2861-2870.

-

Nayak, S. K., Seth, S. K., & Kumar, S. (2022). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1143-1147. [Link]

- Block, E., DeOrazio, R., & Thiruvazhi, M. (1994). Gas-phase structures of dithietane derivatives, including an electron diffraction study of 1,3-dithietane 1,1,3,3-tetraoxide. Journal of the American Chemical Society, 116(16), 7233-7242.

- Tiekink, E. R., & Zukerman-Schpector, J. (2018). Structural systematics of aryl-1,3-dithiane derivatives: Crystal and energy-minimised structures, and Hirshfeld surface analysis. Crystals, 8(3), 116.

- Rakitin, O. A. (2018). 30.3.2.2 1,3-Dithietanes (Update 2018). In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 30: Hetarenes and Related Ring Systems (pp. 1-14). Georg Thieme Verlag.

- Kalyankar, S., & Deshmukh, G. (2015). Facile Synthesis of α-Aroyl Ketene Dithioacetals Using Substituted Acetophenones. International Journal of Research in Pharmacy and Chemistry, 5(2), 295-298.

- Wessjohann, L. A., & Sontag, B. (2015). Thietanes and Derivatives thereof in Medicinal Chemistry. Archiv der Pharmazie, 348(11), 755-766.

- El-Gaby, M. S. A., Atalla, A. A., Abdel-Aziz, A. M., & El-Sayed, S. M. (2020). Bis(α-Cyanoacetamides): Versatile Intermediates for the Synthesis of Diverse Heterocyclic and Macrocyclic Molecular Systems. Current Organic Chemistry, 24(1), 2-24.

- Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

- Abdelhamid, I. A., Elwahy, A. H. M., & Salah, A. M. (2016). Bis(2-cyanoacetamide): versatile precursors for novel bis(dihydropyridine-3,5-dicarbonitriles). ARKIVOC, 2016(5), 183-196.

- Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.

- Bull, J. A., & Croft, A. K. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv.

- Shawali, A. S., & Abdelhamid, A. O. (1976). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses, (11), 280-281.

- Rieche, A., & Hitz, P. (1967). U.S. Patent No. 3,338,944. Washington, DC: U.S.

- Cope, A. C., & Alexander, E. R. (1946).

-

Wikipedia contributors. (2023, December 12). Ethyl cyanoacetate. In Wikipedia, The Free Encyclopedia. [Link]

- Kim, J., Lee, S., Kim, D., Lee, J., & Park, H. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.

- Siegel, W., & Krimmer, H. P. (2000). U.S. Patent No. 6,130,347. Washington, DC: U.S.

- Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2020). Synthesis, β-glucuronidase inhibition and molecular docking studies of cyano-substituted bisindole hydrazone hybrids. Medicinal Chemistry Research, 29(7), 1235-1246.

- Rosen, J. D., & Semon, W. L. (2020). 4,4-Dichloro-1,3-dithietane-2-one. Molecules, 25(11), 2539.

- El-Sayed, A. M., & El-Sawy, E. R. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.

- Fox, M. A., & Low, P. J. (2005). New meta-functionalised 1,3-diethynylbenzene Multi-Centre Ruthenium Organometallics. Dalton Transactions, (14), 2411-2422.

- Mohareb, R. M., & Wardakhan, W. W. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667.

- Lipin, K. V., & El'tsov, A. V. (2000). Synthesis of some 2-ylidene-1,3-dithiolanes. Russian Journal of General Chemistry, 70(10), 1654-1656.

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. [Link]

- Bheemireddy, V., & Anand, V. G. (2018). Functionalized 1,3-dipyrrolyl-1,3-diketone difluoroboron complexes. New Journal of Chemistry, 42(15), 12569-12575.

- Parker, S. F., & Jayasooriya, U. A. (2020). Computational and spectroscopic characterization of thianthrene. Royal Society Open Science, 7(5), 200223.

- Parker, S. F., & Jayasooriya, U. A. (2020). Computational and spectroscopic characterization of thianthrene. Royal Society Open Science, 7(5), 200223.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. baselius.ac.in [baselius.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) reaction mechanism

An In-depth Technical Guide to the Reaction Mechanism of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

Abstract

This technical guide provides a comprehensive examination of the synthesis and reaction mechanism leading to Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), a symmetrical molecule belonging to the desaurin class of compounds. These 1,3-dithietane derivatives are valuable precursors in the synthesis of diverse heterocyclic systems.[1] The core of this synthesis lies in the base-catalyzed reaction of an active methylene compound, diethyl cyanoacetate, with carbon disulfide. This document elucidates the stepwise mechanistic pathway, provides a validated experimental protocol, presents key analytical data, and offers insights into the causality behind the procedural choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) (CAS No. 22624-54-0) is a highly functionalized heterocyclic compound characterized by a four-membered 1,3-dithietane ring with two exocyclic carbon-carbon double bonds.[2][3] Compounds of this class, known as desaurins, have been recognized for over a century and serve as potent synthons for further chemical transformations.[1] The molecule's structure, featuring electron-withdrawing cyano and ester groups, activates the exocyclic double bonds for nucleophilic attack, making it a versatile intermediate for constructing more complex molecular architectures, including various pharmaceuticals and biologically active compounds.

The synthesis is a classic example of the reactivity of active methylene compounds with carbon disulfide, proceeding through a fascinating dimerization and cyclization cascade. Understanding this mechanism is crucial for optimizing reaction conditions and adapting the methodology for the synthesis of analogous structures.

The Core Reaction Mechanism

The formation of the 1,3-dithietane ring system from diethyl cyanoacetate and carbon disulfide is not a single-step reaction but a multi-stage process initiated by a base. The overall transformation can be understood as the base-mediated dimerization of a thioketene intermediate derived from diethyl cyanoacetate and CS₂.

The mechanism is detailed in the following steps:

Step 1: Enolate Formation (Deprotonation) The reaction commences with the deprotonation of diethyl cyanoacetate at the α-carbon. This carbon is flanked by two electron-withdrawing groups (a nitrile and an ester), rendering the methylene protons significantly acidic. A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts a proton to generate a resonance-stabilized carbanion (enolate). This step is fundamental as it creates the potent nucleophile required for the subsequent bond formation.

Step 2: Nucleophilic Attack on Carbon Disulfide The newly formed enolate attacks the electrophilic carbon atom of carbon disulfide. This nucleophilic addition results in the formation of a key intermediate: a dithiocarboxylate salt. This species is the fundamental building block for the dithietane ring.

Step 3: Formation of the 1,3-Dithietane Ring This is the most complex step and involves the dimerization of two dithiocarboxylate molecules. The prevailing mechanistic hypothesis involves the formation of a highly reactive thioketene intermediate via the elimination of a sulfide species. This thioketene then undergoes a head-to-tail [2+2] cycloaddition reaction with another thioketene molecule to form the stable, four-membered 1,3-dithietane ring.

An alternative pathway, particularly when an external electrophile or oxidizing agent is used, involves the S-alkylation or oxidation of two dithiocarboxylate molecules, followed by an intramolecular cyclization and elimination sequence to yield the final product.

The diagram below provides a visual representation of this mechanistic pathway.

Caption: Figure 1: Plausible Reaction Mechanism

Experimental Protocol: A Validated Approach

This protocol is a synthesized methodology based on established procedures for the formation of desaurins from active methylene compounds.[1][4]

3.1. Materials and Reagents

-

Diethyl cyanoacetate (≥99%)

-

Carbon disulfide (≥99.9%)

-

Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Hydrochloric acid (1M solution)

-

Ethanol (for recrystallization)

-

Deionized water

3.2. Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Nitrogen/Argon inlet

-

Ice bath

-

Büchner funnel and filtration apparatus

3.3. Step-by-Step Procedure

CAUTION: This procedure involves flammable solvents and moisture-sensitive reagents. Carbon disulfide is highly volatile and toxic. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Setup: Assemble the three-neck flask with a stirrer, condenser (with a drying tube), and a dropping funnel under an inert atmosphere (N₂ or Ar).

-

Enolate Formation:

-

If using NaH: Add anhydrous THF (100 mL) to the flask. Carefully add sodium hydride (2.0 eq) portion-wise while stirring.

-

If using K₂CO₃: Add anhydrous DMF (100 mL) and potassium carbonate (3.0 eq) to the flask.

-

Prepare a solution of diethyl cyanoacetate (2.0 eq) in the chosen anhydrous solvent (20 mL). Add this solution dropwise to the base suspension at 0 °C (ice bath) over 30 minutes.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

-

-

Dithiocarboxylate Formation:

-

Cool the reaction mixture back to 0 °C.

-

Add carbon disulfide (2.2 eq) dropwise via the dropping funnel over 30 minutes. A distinct color change is typically observed as the dithiocarboxylate salt forms.

-

Allow the reaction to stir at room temperature for an additional 2-3 hours.

-

-

Cyclization and Work-up:

-

This step is based on the principle of oxidative coupling of the dithiocarboxylate intermediate.

-

Cool the mixture to 0 °C. Prepare a solution of iodine (I₂) (1.0 eq) in the same solvent and add it dropwise until the deep color of the dithiocarboxylate fades and the persistent color of iodine appears. This oxidatively couples the intermediates, leading to cyclization.

-

Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the iodine color disappears, followed by 50 mL of deionized water.

-

Acidify the mixture to pH ~5-6 with 1M HCl. This will precipitate the crude product.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 30 mL) and then a small amount of cold ethanol.

-

Recrystallize the crude solid from hot ethanol to yield the pure product as yellow crystals.

-

Dry the final product under vacuum.

-

3.4. Characterization The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and symmetry.

-

FT-IR Spectroscopy: To identify characteristic functional groups (C≡N, C=O, C=C-S).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Physicochemical and Spectroscopic Data

The following table summarizes key data for the title compound.

| Property | Value | Reference(s) |

| CAS Number | 22624-54-0 | [2][3] |

| Molecular Formula | C₁₂H₁₀N₂O₄S₂ | [2][5] |

| Molecular Weight | 310.35 g/mol | [2] |

| Appearance | Yellow crystalline solid | |

| IUPAC Name | ethyl 2-cyano-2-[4-(1-cyano-2-ethoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate | [5] |

| SMILES | CCOC(=O)C(=C1SC(=C(C#N)C(=O)OCC)S1)C#N | [5][6] |

| InChI Key | SLORFIRBIOJAPR-UHFFFAOYSA-N | [5] |

| Predicted ¹³C NMR Shifts | δ (ppm) ≈ 14 (CH₃), 62 (CH₂), 115 (C≡N), 120 (C=C-S), 165 (C=O), 190 (C=C-S) | [4] |

| Predicted IR Peaks | ν (cm⁻¹) ≈ 2220 (C≡N), 1700 (C=O, ester), 1600 (C=C) |

Note: Predicted spectroscopic data are based on analogous structures and general chemical principles.

Conclusion

The synthesis of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is a robust and illustrative example of fundamental organic reaction principles. The mechanism, rooted in the nucleophilicity of an enolate derived from an active methylene compound, proceeds through a dithiocarboxylate intermediate to form the thermodynamically stable 1,3-dithietane ring via a proposed [2+2] cycloaddition. The provided protocol offers a reliable pathway for its synthesis, and the compound itself stands as a valuable and versatile building block for advanced applications in medicinal chemistry and materials science.

References

-

Richter, R., & Domschke, G. (1994). SYNTHESIS OF 1,3-DITHIETANE-2,4-DIYLIDENEBIS-(CYANOMETHYLPHOSPHONATES) AND -PHENYL- PHOSPHINATES AND THEIR REACTION WITH CARBOX. HETEROCYCLES, 39(1), 185. [Link]

-

Knoevenagel condensation. (2023). In Wikipedia. [Link]

-

PubChem. (n.d.). Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate). [Link]

- Gompper, R., & Töpfl, W. (1962). Reaktionen von Keten-dithioacetalen mit Nucleophilen, I. Chemische Berichte, 95(12), 2861-2870.

-

Easton, C. J., & Leaver, D. (1971). Carbon Disulphide. IV. Reaction with Active Methylene Compounds. The Formation of 3,5-Bismethylene-l,2,4-trithiolanes. Canadian Journal of Chemistry, 49(9), 1477-1485. [Link]

-

ChemSrc. (n.d.). CAS 22624-54-0 Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate). [Link]

-

Arish, D., & Arulchakkaravarthi, D. (2022). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1146–1150. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) (C12H10N2O4S2) [pubchemlite.lcsb.uni.lu]

- 6. Buy Online CAS Number 22624-54-0 - TRC - Diethyl 2,2'-(1,3-Dithietane-2,4-diylidene)bis(cyanoacetate) | LGC Standards [lgcstandards.com]

The Enduring Legacy of Ketene Dithioacetals: From Discovery to Modern Synthetic Marvels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Organic Synthesis

In the vast and intricate world of organic chemistry, certain functional groups, through their unique reactivity and versatility, have carved out an indispensable niche. Among these is the ketene dithioacetal moiety, a seemingly unassuming structure that has proven to be a powerhouse for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the discovery, history, and synthetic utility of ketene dithioacetals, offering insights into their fundamental reactivity and showcasing their application in the synthesis of diverse chemical entities, including heterocycles and natural products. For the medicinal chemist and drug development professional, an understanding of the principles and applications outlined herein can unlock novel pathways to bioactive molecules.

I. A Historical Perspective: From Staudinger's Ketenes to a Versatile Synthetic Building Block

The story of ketene dithioacetals is intrinsically linked to the pioneering work of Hermann Staudinger on ketenes in the early 20th century. While Staudinger himself did not extensively explore their dithioacetal derivatives, his fundamental studies on the parent ketene structure laid the groundwork for future investigations.

The traditional and most widely employed method for the synthesis of ketene dithioacetals emerged from the study of active methylene compounds. This classical approach involves a three-step sequence:

-

Deprotonation: An active methylene compound, possessing protons alpha to one or more electron-withdrawing groups, is deprotonated with a suitable base to generate a carbanion.

-

Nucleophilic Addition to Carbon Disulfide: The resulting carbanion undergoes a nucleophilic attack on the electrophilic carbon of carbon disulfide (CS₂).

-

Alkylation: The intermediate dithiolate is then bis-alkylated, typically with an alkyl halide, to afford the desired ketene dithioacetal.[1]

This fundamental transformation provided chemists with a reliable and straightforward entry into this class of compounds, paving the way for the exploration of their rich and diverse reactivity.

II. The Heart of the Matter: Synthesis and Mechanistic Causality

The true power of ketene dithioacetals lies in the diverse methodologies developed for their synthesis, each offering unique advantages in terms of substrate scope and functional group tolerance. Understanding the "why" behind these synthetic choices is paramount for their effective application.

The Classical Approach: A Step-by-Step Mechanistic Look

The traditional synthesis of ketene dithioacetals from active methylene compounds is a testament to fundamental principles of reactivity. Let's delve into the mechanistic underpinnings of this cornerstone reaction.

Sources

A Technical Guide to the Solubility of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), a compound of interest in various research and development applications. In the absence of extensive published quantitative solubility data, this document synthesizes fundamental principles of organic chemistry to predict its solubility behavior in a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in their own laboratory settings. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge and practical tools necessary to effectively work with this compound in solution-based applications.

Introduction to Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is a complex organic molecule with the chemical formula C₁₂H₁₀N₂O₄S₂.[1] Its structure, featuring a central 1,3-dithietane ring with two appended diethyl cyanoacetate moieties, suggests a unique combination of functional groups that dictate its physicochemical properties, including its solubility. Understanding the solubility of this compound is paramount for a variety of applications, including synthetic chemistry, materials science, and pharmaceutical research, where precise control over concentration in solution is critical for reaction kinetics, formulation development, and biological assays.

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3][4] The dissolution process involves the disruption of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions.[2] The overall polarity of an organic molecule is a composite of its polar and non-polar regions.

Predicted Solubility Profile

Based on the molecular structure of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), we can infer its likely solubility in various classes of organic solvents. The molecule possesses several polar functional groups: two ester groups (-COOEt) and two nitrile groups (-CN). These groups are capable of dipole-dipole interactions and, in the case of the ester oxygens, can act as hydrogen bond acceptors. The central 1,3-dithietane ring, with its sulfur atoms, also contributes to the molecule's polarity. However, the molecule also contains non-polar hydrocarbon portions in the ethyl groups.

Therefore, a nuanced understanding of solvent properties is necessary to predict solubility. A summary of predicted solubility is presented in Table 1.

Table 1: Predicted Solubility of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents have large dipole moments and can effectively solvate the polar ester and nitrile functional groups of the solute.[2] Their inability to donate hydrogen bonds is not a significant hindrance as the solute is not a strong hydrogen bond donor. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the ester and nitrile groups, the non-polar ethyl groups of the solute may limit miscibility compared to polar aprotic solvents.[2] |

| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to Low | These solvents have intermediate polarities. Acetone and ethyl acetate can engage in dipole-dipole interactions. DCM is a good solvent for many organic compounds but its polarity is lower. Solubility will depend on the balance of polar and non-polar interactions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | These solvents primarily interact through weak van der Waals forces. The significant polarity of the ester and nitrile groups in the solute will likely make it poorly soluble in these non-polar environments, as the solute-solute interactions will be stronger than the potential solute-solvent interactions.[3][4] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data for your specific application and conditions, direct experimental measurement is essential. The following protocol outlines a reliable method for determining the solubility of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate).

Materials and Equipment

-

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) into several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrated, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered, saturated solution using the same solvent.

-

Determine the concentration of the solute in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factors. This value represents the solubility of the compound in the chosen solvent at the experimental temperature.

-

Causality Behind Experimental Choices and Trustworthiness

The described protocol is designed to be a self-validating system. The use of excess solute and prolonged equilibration ensures that a true saturated state is achieved. Temperature control is critical as solubility is temperature-dependent. The filtration step is non-negotiable for removing undissolved solids, which would otherwise lead to an overestimation of solubility. Finally, employing a validated, quantitative analytical technique like HPLC provides the necessary accuracy and precision for reliable data.

Logical Relationships in Solubility

The interplay between the properties of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) and the solvent determines its solubility. The following diagram illustrates these relationships.

Sources

The Synthetic Utility of Cyanoacetate Esters: A Technical Guide to Core Reactions and Applications in Complex Molecule Synthesis

Abstract

Cyanoacetate esters, particularly ethyl cyanoacetate, represent a class of exceptionally versatile C3 synthons in modern organic synthesis. Their unique molecular architecture, characterized by an active methylene group flanked by two distinct electron-withdrawing functionalities—a nitrile and an ester—confers a remarkable and tunable reactivity profile. This guide provides an in-depth technical exploration of the core applications of cyanoacetate compounds, intended for researchers, chemists, and professionals in drug development. We will dissect the fundamental principles governing their reactivity and delve into their pivotal role in foundational carbon-carbon bond-forming reactions, the construction of complex heterocyclic scaffolds, and their utility in convergent multicomponent reactions. This document moves beyond simple procedural listings to explain the causality behind experimental choices, offering field-proven insights grounded in mechanistic understanding. Detailed protocols for key transformations and a survey of applications in the synthesis of pharmaceuticals and functional materials are provided to equip the reader with a robust and practical understanding of this indispensable chemical tool.

The Foundational Reactivity of Cyanoacetate Compounds

The synthetic power of cyanoacetate esters originates from the electronic properties of their core structure. The methylene (-CH₂) group is positioned between a strongly electron-withdrawing nitrile group (-C≡N) and a moderately electron-withdrawing ester group (-COOR), a configuration that renders the α-protons significantly acidic (pKa ≈ 11 in DMSO).[1] This acidity facilitates the easy formation of a resonance-stabilized carbanion under mild basic conditions.[1][2] This stability is crucial, as it allows for controlled nucleophilic attacks while mitigating unwanted side reactions like the self-condensation of aldehydes or ketones.[3]

The resulting enolate is a soft nucleophile, with the negative charge delocalized across the α-carbon, the nitrile nitrogen, and the ester carbonyl oxygen. This delocalization is the cornerstone of its versatility, enabling a wide array of chemical transformations.

Caption: Resonance structures of the cyanoacetate carbanion.

Foundational C-C Bond Forming Reactions

The stabilized carbanion of cyanoacetate esters is a workhorse for constructing carbon-carbon bonds. Two of the most fundamental and widely employed transformations are the Knoevenagel condensation and the Michael addition.

The Knoevenagel Condensation

The Knoevenagel condensation is the nucleophilic addition of an active methylene compound, such as ethyl cyanoacetate, to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[3] The reaction is typically catalyzed by a weak base (e.g., piperidine, DABCO, or an amine salt), which is sufficient to deprotonate the highly acidic cyanoacetate but not strong enough to promote self-condensation of the carbonyl partner.[3][4]

The primary product is a highly functionalized α,β-unsaturated cyanoester, a valuable synthetic intermediate. The electron-withdrawing nature of both the cyano and ester groups makes the resulting alkene electron-deficient and susceptible to further nucleophilic attack, a feature exploited in many tandem reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

electrophilic and nucleophilic sites of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

Abstract

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is a highly functionalized molecule featuring a unique 1,3-dithietane core. This guide provides a comprehensive analysis of its electronic structure and dual reactivity. The molecule's architecture, characterized by electron-donating sulfur heteroatoms and potent electron-withdrawing cyano and ester groups, establishes a "push-pull" electronic system. This system imparts both nucleophilic character to the exocyclic double bonds and significant electrophilic character to the carbons of the dithietane ring. Understanding this duality is paramount for leveraging this compound as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to drug discovery and materials science. This document delineates these reactive sites, explores the underlying mechanistic principles, and provides illustrative protocols for its synthetic transformations.

Introduction: A Molecule of Duality

In the landscape of synthetic chemistry, molecules possessing multiple, distinct reactive centers are of immense value, serving as powerful platforms for molecular construction. Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), a symmetrical molecule built upon a four-membered dithietane ring, is a prime example of such a versatile scaffold.[1][2][3] Its structure is a derivative of a ketene dithioacetal, a class of compounds renowned for their utility in organic synthesis.[4][5]

The defining feature of this molecule is the strategic placement of electron-donating and electron-withdrawing groups across its π-system. The two sulfur atoms of the dithietane ring act as electron donors (the "push" component), increasing the electron density of the exocyclic carbon-carbon double bonds. Conversely, the geminal cyano and ethyl ester groups are strong electron-withdrawing moieties (the "pull" component). This electronic tug-of-war, characteristic of "push-pull" alkenes, polarizes the molecule and creates a nuanced reactivity profile where the molecule can act as either a nucleophile or an electrophile depending on the reaction partner.[5][6]

For researchers in drug development, the thietane ring itself is a motif of growing interest, appearing in various biologically active compounds and pharmaceuticals.[7][8] The ability to functionalize and transform the Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) core opens avenues for creating novel molecular architectures with potential therapeutic applications.

Molecular Structure and Electronic Landscape

To comprehend the reactivity of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), an analysis of its electronic structure is essential. The molecule's reactivity is not localized to a single atom but is distributed across several key sites, a direct consequence of resonance and inductive effects.

Identifying the Key Reactive Sites

The molecule possesses distinct regions of high and low electron density, which define its nucleophilic and electrophilic centers, respectively.

-

Nucleophilic Sites : The primary nucleophilic centers are the exocyclic C=C double bonds. The lone pairs on the sulfur atoms donate electron density into these bonds, making them electron-rich and susceptible to attack by electrophiles.

-

Electrophilic Sites : The molecule contains several electrophilic centers. The most significant are the carbons of the 1,3-dithietane ring (C2 and C4). These carbons are bonded to two electron-withdrawing sulfur atoms and are part of a polarized π-system, rendering them highly susceptible to nucleophilic attack.[5][9] This reactivity is a hallmark of ketene dithioacetals bearing electron-withdrawing groups. Additionally, the carbonyl carbons of the ester groups and the carbons of the cyano groups are classic electrophilic sites.

Caption: Figure 1: Nucleophilic and Electrophilic Sites

The "Push-Pull" Effect: A Resonance Perspective

The dual reactivity can be visualized through the molecule's resonance contributors. The lone pairs on the sulfur atoms delocalize into the π-system, pushing electron density towards the termini of the molecule. The cyano and ester groups pull this density towards themselves. This creates significant charge separation in the resonance hybrid, explaining both the electron-rich nature of the exocyclic double bonds and the electron-deficient nature of the dithietane ring carbons.

Caption: Figure 2: Key Resonance Contributor

Reactivity and Mechanistic Pathways

The identified reactive sites dictate the molecule's behavior in chemical reactions. It can engage with both electrophiles and nucleophiles through distinct mechanistic pathways.

Reactions as a Nucleophile: Targeting the C=C Bonds

The electron-rich exocyclic double bonds are susceptible to attack by strong electrophiles. This reactivity is analogous to that of other electron-rich alkenes and ketene dithioacetals, which can undergo electrophilic substitution or addition reactions.[10][11][12] Potential transformations include halogenation, acylation, and alkylation under appropriate conditions. The reaction proceeds by the initial attack of the π-bond on the electrophile, forming a carbocation intermediate that is stabilized by the adjacent sulfur atom.

Reactions as an Electrophile: Targeting the Dithietane Ring

The most synthetically valuable reactivity of this molecule stems from the highly electrophilic nature of the dithietane ring carbons. These sites are excellent targets for a wide range of nucleophiles. Ketene dithioacetals are well-established precursors for a variety of heterocyclic compounds through reactions with bis-nucleophiles.[4][13] The reaction typically proceeds via a nucleophilic addition-elimination sequence.

Mechanism: Nucleophilic Vinylic Substitution

-

Attack: A nucleophile attacks one of the electrophilic ring carbons.

-

Intermediate Formation: The π-bond breaks, and a tetrahedral intermediate is formed. The negative charge is stabilized by the adjacent electron-withdrawing cyano and ester groups.

-

Elimination/Ring-Opening: Depending on the nucleophile and reaction conditions, two pathways are common:

-

Substitution: One of the C-S bonds of the ring cleaves, leading to the substitution of a thio-group and retention of a double bond. With a bis-nucleophile, this can happen twice to form a new heterocyclic ring.

-

Ring-Opening: The dithietane ring can open, yielding a linear product that can be further manipulated.

-

Caption: Figure 3: General Mechanism of Nucleophilic Attack

Summary of Reactive Sites

The following table summarizes the key reactive centers and their expected behavior.

| Site | Type | Description | Potential Reagents |

| Exocyclic C=C Bonds | Nucleophilic | Electron-rich due to donation from sulfur atoms. | Strong Electrophiles (e.g., Br₂, Acyl Chlorides) |

| Dithietane Ring Carbons (C2, C4) | Electrophilic | Highly electron-deficient due to adjacent sulfur atoms and EWGs. | Nucleophiles (e.g., Amines, Hydrazines, Thiols, Enolates)[4][13] |

| Carbonyl Carbons | Electrophilic | Standard reactivity of ester carbonyls. | Strong Nucleophiles/Reducing Agents (e.g., Grignards, LiAlH₄) |

| Cyano Carbons | Electrophilic | Susceptible to nucleophilic addition or hydrolysis. | Nucleophiles, Acids/Bases for hydrolysis |

Illustrative Experimental Protocols

The following protocols are representative examples designed to exploit the dual reactivity of the title compound. They are based on established methodologies for ketene dithioacetals and should be performed by trained personnel in a suitable laboratory setting.

Protocol 1: Synthesis of a Pyrazole Derivative via Reaction with Hydrazine (Electrophilic Character)

This protocol demonstrates the use of the dithietane as a 1,3-dielectrophile synthon for heterocycle synthesis.

Objective: To synthesize a bis-pyrazole derivative by reacting Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) with hydrazine, showcasing its electrophilic nature.

Methodology:

-